ethyl 2-(1-methyl-1H-pyrazole-4-carbonyloxy)-3-oxobutanoate
Overview
Description
Ethyl 2-(1-methyl-1H-pyrazole-4-carbonyloxy)-3-oxobutanoate is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms The compound also contains an ester functional group, which is derived from butanoic acid, and a carbonyloxy group attached to the pyrazole ring
Mechanism of Action
Target of Action
Related compounds such as 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid are known to inhibit succinate dehydrogenase (sdh), a key enzyme in the mitochondrial respiratory chain .
Mode of Action
Related compounds act by inhibiting succinate dehydrogenase (sdh), which disrupts the mitochondrial respiratory chain and inhibits energy production in the cells .
Biochemical Pathways
Inhibition of succinate dehydrogenase (sdh) by related compounds disrupts the citric acid cycle and the electron transport chain, leading to a decrease in atp production and an increase in reactive oxygen species .
Result of Action
Inhibition of succinate dehydrogenase (sdh) by related compounds can lead to cell death due to energy deprivation and oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-methyl-1H-pyrazole-4-carbonyloxy)-3-oxobutanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 1-methylhydrazine with an appropriate β-keto ester, such as ethyl acetoacetate, under acidic or basic conditions.
Esterification: The resulting pyrazole derivative is then esterified with ethyl chloroformate in the presence of a base, such as triethylamine, to form the desired ester compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-methyl-1H-pyrazole-4-carbonyloxy)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrazole ring to a dihydropyrazole derivative.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbonyloxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or dihydropyrazole derivatives.
Scientific Research Applications
Ethyl 2-(1-methyl-1H-pyrazole-4-carbonyloxy)-3-oxobutanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Ethyl 2-(1-methyl-1H-pyrazole-4-carbonyloxy)-3-oxobutanoate can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also contains a pyrazole ring and is used as an intermediate in the synthesis of fungicides.
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide: Known for its antifungal activity, this compound shares structural similarities with this compound.
Properties
IUPAC Name |
(1-ethoxy-1,3-dioxobutan-2-yl) 1-methylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-4-17-11(16)9(7(2)14)18-10(15)8-5-12-13(3)6-8/h5-6,9H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIULOIWMTKAEFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)OC(=O)C1=CN(N=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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